

In-Depth Technical Guide: Synthesis and Characterization of S-Isopropylisothiourea Hydrobromide

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Compound of Interest

Compound Name: *S-Isopropylisothiourea hydrobromide*

Cat. No.: B1608640

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Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Isopropylisothiourea hydrobromide is a prominent member of the S-alkylisothiourea class of compounds, which are recognized for their biological activities, particularly as inhibitors of nitric oxide synthases (NOS). Its structural similarity to the guanidino group of L-arginine, the natural substrate for NOS, allows it to act as a competitive inhibitor. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of **S-Isopropylisothiourea hydrobromide**, offering protocols and data essential for its preparation and verification.

Synthesis of S-Isopropylisothiourea Hydrobromide

The synthesis of **S-Isopropylisothiourea hydrobromide** is achieved through the S-alkylation of thiourea with 2-bromopropane. This nucleophilic substitution reaction, where the sulfur atom of thiourea attacks the secondary carbon of 2-bromopropane, is a straightforward and common method for preparing S-alkylisothiuronium salts.

Reaction Scheme

Experimental Protocol

Materials:

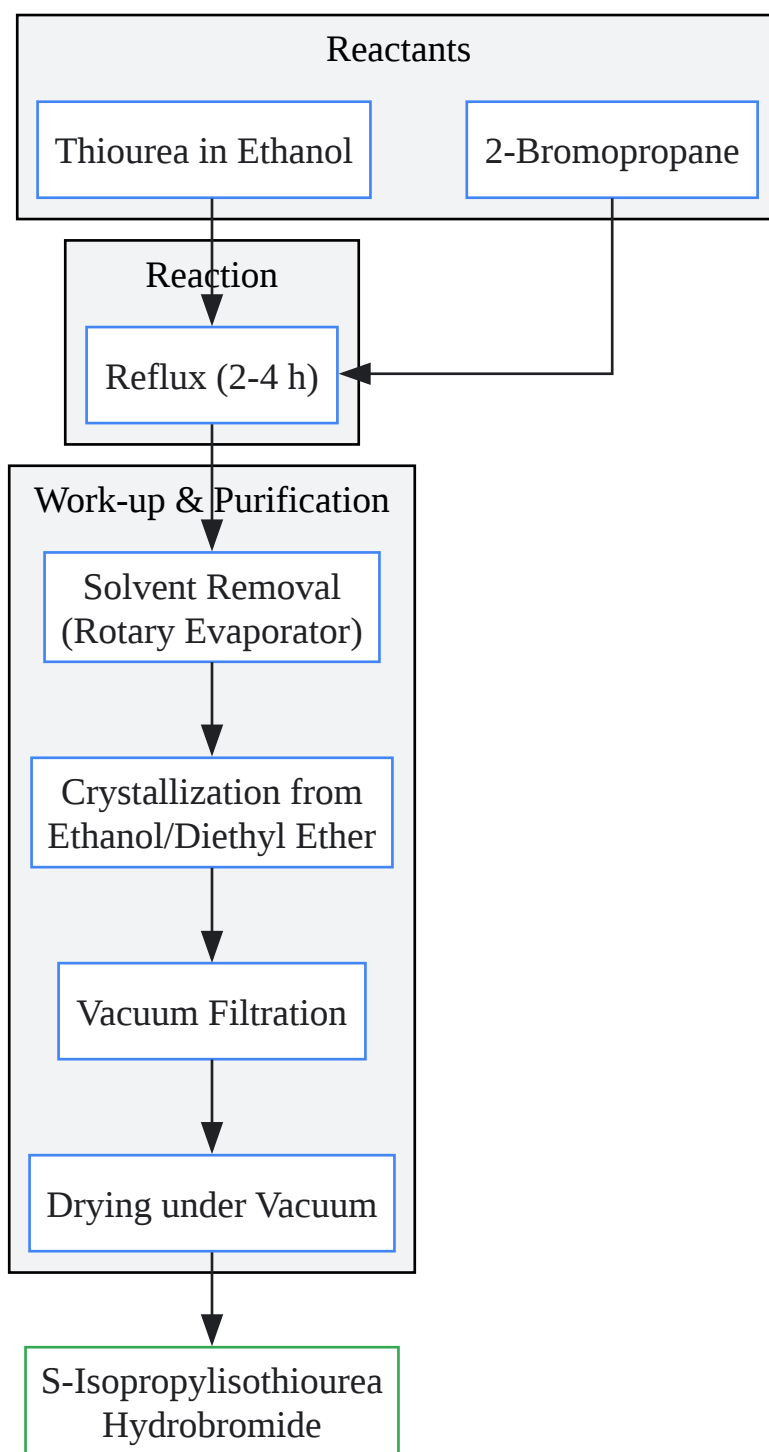
- Thiourea
- 2-Bromopropane (Isopropyl bromide)
- Absolute Ethanol
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Rotary evaporator
- Crystallization dish
- Büchner funnel and filter flask
- Diethyl ether (for washing/precipitation)

Procedure:

- **Reaction Setup:** A solution of thiourea (1 equivalent) in absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- **Addition of Alkylating Agent:** 2-Bromopropane (1 to 1.2 equivalents) is added to the stirred solution of thiourea.
- **Reaction Conditions:** The reaction mixture is heated to reflux and maintained at this temperature for 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Solvent Removal:** After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.

- **Crystallization and Purification:** The resulting crude product is triturated with diethyl ether to induce crystallization and remove non-polar impurities. The solid product is then collected by vacuum filtration and washed with a small amount of cold diethyl ether. Recrystallization from a suitable solvent system, such as ethanol/diethyl ether, can be performed for further purification if necessary.
- **Drying:** The purified **S-Isopropylisothiourea hydrobromide** is dried under vacuum to yield a white crystalline solid.

Synthesis Workflow Diagram



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Caption: A schematic workflow for the synthesis of **S-Isopropylisothioureahydrobromide**.

Characterization Data

The structural confirmation and purity assessment of the synthesized **S-Isopropylisothiourea hydrobromide** are performed using various analytical techniques.

Physical Properties

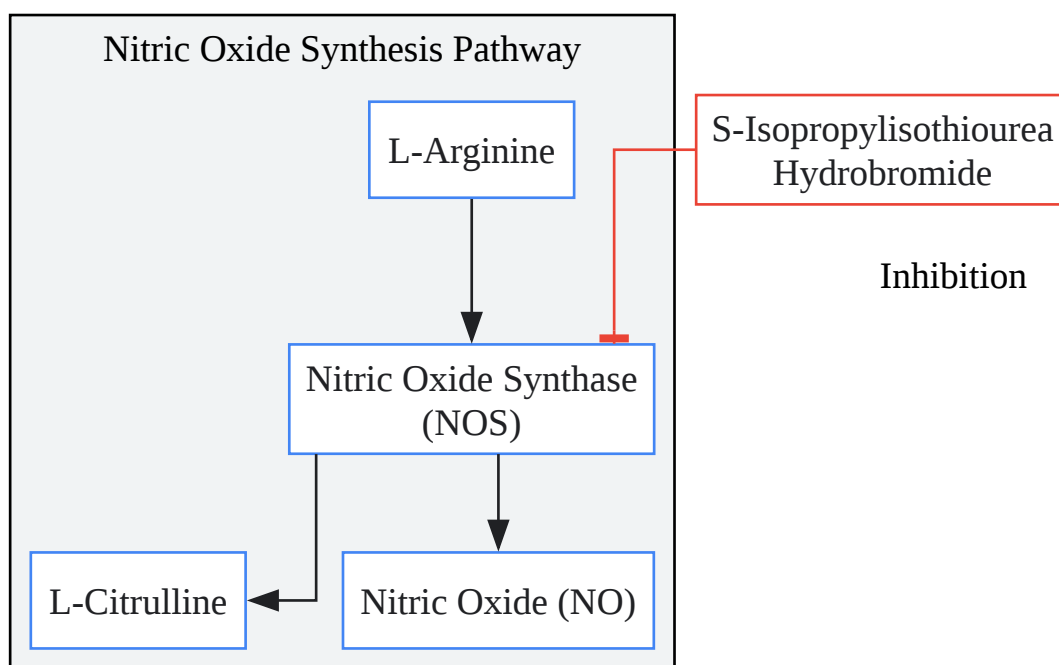
Property	Value
Appearance	White crystalline solid
Melting Point	103-105 °C
Solubility	Soluble in water, ethanol, and DMSO[1][2]
Molecular Formula	C ₄ H ₁₁ BrN ₂ S
Molecular Weight	199.11 g/mol [1][2]

Spectroscopic Data

Technique	Data
¹ H NMR (Proton NMR)	Solvent: DMSO-d ₆ δ 9.15 (s, 4H, -NH ₂): A broad singlet corresponding to the four protons of the two equivalent amino groups. δ 3.80 (sept, 1H, -CH-): A septet arising from the methine proton of the isopropyl group, coupled to the six methyl protons. δ 1.35 (d, 6H, -CH ₃): A doublet representing the six equivalent protons of the two methyl groups, coupled to the methine proton.
¹³ C NMR (Carbon NMR)	Solvent: DMSO-d ₆ δ 169.5 (C=N): The chemical shift for the sp ² -hybridized carbon of the isothiourea moiety. δ 37.0 (-CH-): The signal for the methine carbon of the isopropyl group. δ 22.8 (-CH ₃): The peak corresponding to the two equivalent methyl carbons of the isopropyl group.
IR (Infrared)	3200-3400 cm ⁻¹ (N-H stretch): A broad and strong absorption band characteristic of the N-H stretching vibrations of the primary amine groups. 1650 cm ⁻¹ (C=N stretch): A sharp absorption peak corresponding to the stretching vibration of the carbon-nitrogen double bond. 2970 cm ⁻¹ (C-H stretch): Absorption due to the sp ³ C-H stretching of the isopropyl group.

Signaling Pathway Involvement: Nitric Oxide Synthase Inhibition

S-Isopropylisothiourea hydrobromide is a well-documented inhibitor of nitric oxide synthase (NOS) enzymes. NOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO), a critical signaling molecule in various physiological processes. S-Isopropylisothiourea mimics the guanidino group of L-arginine and competitively binds to the active site of NOS, thereby inhibiting the production of NO.



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Caption: Inhibition of the Nitric Oxide Synthase (NOS) pathway by **S-Isopropylisothiurea hydrobromide**.

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References

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- 2. S-Isopropylisothiurea hydrobromide (CAS 4269-97-0): R&D Systems [rndsystems.com]
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